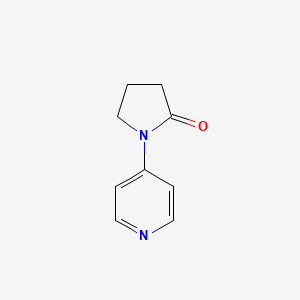

1-(4-Pyridyl)-2-pyrrolidinone

CAS No.: 82132-17-0

Cat. No.: VC18353668

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82132-17-0 |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 1-pyridin-4-ylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C9H10N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h3-6H,1-2,7H2 |

| Standard InChI Key | OWZZDIPYCPKKLD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1)C2=CC=NC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidinone ring (a γ-lactam) fused to a pyridine ring at the 1-position. The pyrrolidinone ring contributes a planar amide group, while the pyridine moiety introduces aromaticity and basicity. This combination creates a dipolar system that influences reactivity and intermolecular interactions. The nitrogen atom in the pyridine ring acts as a Lewis base, enabling coordination with metal ions .

Physicochemical Characteristics

While direct data on 1-(4-Pyridyl)-2-pyrrolidinone is limited, comparisons to structurally related compounds provide insights:

-

Solubility: Likely miscible with polar solvents (e.g., water, ethanol) due to the pyrrolidinone’s hydrophilic lactam group .

-

Basicity: The pyridine nitrogen (pKa ~5–6) and lactam nitrogen (pKa ~9–10) confer amphoteric properties, enabling protonation at multiple sites .

-

Thermal Stability: Pyrrolidinones generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C .

Table 1: Comparative Properties of Pyrrolidinone Derivatives

Synthesis and Derivative Formation

Lewis Acid-Catalyzed Cyclopropane Ring-Opening

A state-of-the-art method for synthesizing substituted pyrrolidinones involves donor-acceptor (DA) cyclopropanes. In this approach, cyclopropanes bearing ester groups react with primary amines under Lewis acid catalysis (e.g., Ni(ClO₄)₂) to form γ-amino esters, which undergo lactamization and dealkoxycarbonylation to yield 1,5-disubstituted pyrrolidin-2-ones . For example:

-

Cyclopropane Activation: DA cyclopropanes (e.g., 1a) react with anilines or benzylamines in the presence of Ni(ClO₄)₂, forming γ-amino esters (4a).

-

Lactamization: Heating with acetic acid induces cyclization, producing pyrrolidinones.

-

Dealkoxycarbonylation: Alkaline saponification followed by thermolysis removes ester groups, yielding the final product .

This method achieves yields up to 90% and accommodates diverse amines, including aromatic and aliphatic variants .

Alternative Synthetic Routes

-

Catalytic Reduction: Hydrogenation of succinimide derivatives under hydrolytic conditions .

-

Coordination-Assisted Synthesis: Metal templates (e.g., Zn²⁺) can preorganize reactants, as seen in the formation of zinc-pyrrolidinepyridine complexes .

Applications in Coordination Chemistry and Material Science

Metal-Organic Frameworks (MOFs)

1-(4-Pyridyl)-2-pyrrolidinone serves as a ligand in MOFs due to its bifunctional coordination sites. In the complex [Zn₂(C₇H₅O₂)₄(C₉H₁₂N₂)₂], the pyridyl nitrogen coordinates with Zn²⁺ ions, forming a paddle-wheel structure with a Zn⋯Zn separation of 2.9826 Å . Such frameworks exhibit potential in gas storage and catalysis.

Pharmaceutical Relevance

While direct studies on 1-(4-Pyridyl)-2-pyrrolidinone are sparse, structurally related pyrrolidinones are prevalent in drug design:

-

Anticonvulsants: Ethosuximide (a 2-pyrrolidone derivative) modulates T-type calcium channels .

-

Neuroprotective Agents: Racetams, which enhance cognitive function, feature pyrrolidone cores .

Comparative Analysis with Analogous Compounds

The pyridine substitution in 1-(4-Pyridyl)-2-pyrrolidinone confers distinct advantages over simpler pyrrolidinones:

-

Enhanced Basicity: The pyridyl group increases proton affinity, improving catalytic activity in base-mediated reactions .

-

Coordination Versatility: Dual binding sites (pyridine N and lactam O) enable complexation with transition metals .

Future Directions and Research Opportunities

-

Pharmacological Profiling: Evaluate bioactivity against neurological targets (e.g., GABA receptors).

-

Materials Innovation: Explore MOFs for carbon capture or heterogeneous catalysis.

-

Green Synthesis: Develop solvent-free or photocatalytic routes to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume